N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
Overview
Description
N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide is a useful research compound. Its molecular formula is C18H22F3N5O and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.17764483 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes demonstrated significant antioxidant activity, indicating the potential of pyrazole-acetamide derivatives in the development of antioxidant agents. The study detailed the impact of hydrogen bonding on the self-assembly process of these complexes and their antioxidant properties, offering insights into their chemical behavior and potential therapeutic applications (Chkirate et al., 2019).
Novel Derivatives Synthesis and Biological Evaluation
Research on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety by Darwish et al. (2014) highlighted the antimicrobial potential of these compounds. This indicates the versatility of pyrazole-acetamide frameworks in generating new compounds with promising biological activities, including antimicrobial effects (Darwish et al., 2014).
Antimicrobial and Antibacterial Activity
A study by Chkirate et al. (2022) on coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline reported outstanding antibacterial activity against various strains of bacteria. The research demonstrated how the self-assembly process, driven by hydrogen bonding, contributes to the antibacterial efficacy of these complexes. This work underscores the potential of pyrazole-acetamide derivatives in the development of novel antibacterial agents with significant efficacy (Chkirate et al., 2022).
Properties
IUPAC Name |
N-(1-cyclopentyl-5-methylpyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O/c1-11-9-15(23-26(11)12-5-2-3-6-12)22-16(27)10-25-14-8-4-7-13(14)17(24-25)18(19,20)21/h9,12H,2-8,10H2,1H3,(H,22,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXMTDLHGDMPBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCC2)NC(=O)CN3C4=C(CCC4)C(=N3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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